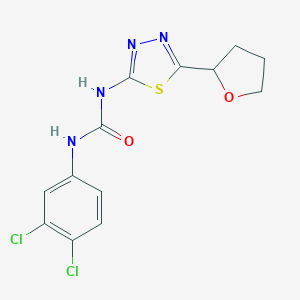
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology. FSBA is a sulfonamide derivative that has been used as a tool for the modification of proteins and peptides.
作用机制
The mechanism of action of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide involves the formation of a covalent bond between the sulfonamide group of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide and the amino group of lysine residues in proteins. This modification can affect the activity of the protein by altering its conformation, stability, or interaction with other molecules. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been shown to modify a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes by modifying their active sites or altering their conformation. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide can also be used to immobilize proteins on surfaces, allowing for their study in a controlled environment. In addition, N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been used to study protein-protein interactions and protein-ligand interactions.
实验室实验的优点和局限性
One of the main advantages of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is its specificity for lysine residues in proteins. This specificity allows for the targeted modification of proteins, avoiding unwanted modifications of other amino acids. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is also stable under a wide range of conditions, making it a useful tool in various experimental setups. However, one limitation of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is its potential toxicity, which can affect the activity of proteins and cells. Careful optimization of the concentration and reaction conditions of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is necessary to avoid unwanted effects.
未来方向
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has many potential future directions in scientific research. One area of interest is the development of new methods for protein modification using N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide. This could involve the use of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide in combination with other chemical reagents or the development of new methods for site-specific modification. Another area of interest is the application of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide in drug discovery and development. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide-modified proteins could be used as targets for drug screening or as tools for drug delivery. Finally, N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide could be used in the development of new biosensors or diagnostic tools based on protein modification.
合成方法
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide can be synthesized through a multistep process starting from 4-fluorobenzenecarboxylic acid. The first step involves the conversion of 4-fluorobenzenecarboxylic acid to its corresponding acid chloride. The acid chloride is then reacted with benzenesulfonyl chloride in the presence of a base to yield N-(benzenesulfonyl)-4-fluorobenzenecarboxamide. Finally, N-(benzenesulfonyl)-4-fluorobenzenecarboxamide is treated with ammonia to obtain N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide.
科学研究应用
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been widely used in scientific research as a tool for protein modification. It can react with the amino group of lysine residues in proteins to form stable sulfonamide linkages. This modification can be used to introduce new functional groups into proteins, alter their activity, or immobilize them on surfaces. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has also been used to modify peptides and small molecules, making it a versatile tool in chemical biology.
属性
分子式 |
C19H15FN2O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N//'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22) |
InChI 键 |
UKHAKFLHTXDJOI-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)


![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)